molecular formula C11H10FNO2 B1337814 3-(5-fluoro-1H-indol-3-yl)propanoic Acid CAS No. 7394-78-7

3-(5-fluoro-1H-indol-3-yl)propanoic Acid

Cat. No. B1337814
Key on ui cas rn: 7394-78-7
M. Wt: 207.2 g/mol
InChI Key: VWGFABPQHOAUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05077293

Procedure details

Thus, a solution of 5-fluoroindole (1.35 g, 0.010 mole) in 10 mL of acetic acid containing acrylic acid (1.5 mL, 0.022 mole) and acetic anhydride (1.9 mL, 0.02 mole) was heated (oil bath) at 90° C. under Ar for 5 days. The volatiles were then removed in vacuo and the residue was taken up in 3 N NaOH. Insoluble material was removed by filtration and the filtrate was acidified with conc. HCl and then extracted with CH2Cl2. The organic extract was dried (Na2SO4) and evaporated to give the product (1.19 g, 57%) as a solid which was used without further purification: IR (neat) 3420, 1710 cm-1 ; 1Hnmr (200 MHz, CDCl3) δ 7.94 (br s, 1H), 7.28-7.18 (m, 3H), 7.05 (d, J=2.5 Hz, 1H), 6.93 (dt, J=9.0, 2.6 Hz, 1H), 3.05 (t, J=7.5 Hz, 2H), 2.73 (t, J=7.6 Hz, 2H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C:11]([OH:15])(=[O:14])[CH:12]=[CH2:13].C(OC(=O)C)(=O)C>C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:13][CH2:12][C:11]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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